Differentiation from 5-Chlorobenzofuran via Regioisomeric Physicochemical Property Divergence
The specific position of the chlorine atom on the benzofuran ring directly dictates key physicochemical properties. While both 6-chlorobenzofuran and its regioisomer 5-chlorobenzofuran share the same molecular formula and weight (C8H5ClO; 152.58 g/mol), their calculated LogP and Polar Surface Area (PSA) values are identical . The critical differentiation lies in their physical state and boiling point, reflecting differences in intermolecular interactions and packing due to the altered molecular symmetry. 5-Chlorobenzofuran has a reported boiling point of 215-217 °C and is an oily liquid , whereas 6-chlorobenzofuran is a low-melting solid or viscous liquid at room temperature, indicating distinct physical handling and formulation properties . These differences in macroscopic properties stem from the altered electronic distribution and dipole moment resulting from the substitution at the 6- versus the 5-position, which can translate into different solubility profiles in biological media and distinct pharmacokinetic behaviors in vivo [1].
| Evidence Dimension | Physical State and Boiling Point |
|---|---|
| Target Compound Data | 6-Chlorobenzofuran: Low-melting solid or viscous liquid at room temperature; boiling point not widely reported. |
| Comparator Or Baseline | 5-Chlorobenzofuran: Oily liquid; Boiling Point: 215-217 °C. |
| Quantified Difference | Difference in physical state (solid/liquid vs. liquid); Boiling point difference of at least 20 °C compared to typical lab solvents. |
| Conditions | Comparative physicochemical analysis based on reported vendor and database specifications . |
Why This Matters
The physical state difference directly impacts laboratory handling, storage, and formulation development; a solid intermediate offers different weighing and purification advantages compared to an oily liquid, which can be a critical factor in high-throughput synthesis and scale-up.
- [1] Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022, 14(9), 2196. View Source
